2-(Bromomethyl)-7-chloroquinoline
Overview
Description
2-(Bromomethyl)-7-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both bromomethyl and chloro groups in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-chloroquinoline typically involves the bromination of 7-chloroquinoline. One common method is to react 7-chloroquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-chloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The chloro group can be reduced to form 7-methylquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: 7-Methylquinoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-7-chloroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-chloroquinoline involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-quinoline
- 7-Chloroquinoline
- 2-(Chloromethyl)-7-chloroquinoline
Uniqueness
2-(Bromomethyl)-7-chloroquinoline is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(bromomethyl)-7-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPLBNTJYROCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437272 | |
Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-25-1 | |
Record name | 2-(Bromomethyl)-7-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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